molecular formula C11H14O2 B1269242 1-(4-Isopropoxyphenyl)ethanone CAS No. 4074-51-5

1-(4-Isopropoxyphenyl)ethanone

Cat. No. B1269242
CAS RN: 4074-51-5
M. Wt: 178.23 g/mol
InChI Key: YTKFPAFKJWBAFG-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds similar to 1-(4-Isopropoxyphenyl)ethanone often involves reactions such as Ullmann's reaction, where by-products like 1-(4-hexyloxy-3-hydroxyphenyl)ethanone can be produced. This highlights the challenges and complexities in synthesizing such compounds, with the need for precise conditions to avoid unwanted products (Manzano, Baggio, & Cukiernik, 2015).

Molecular Structure Analysis

The molecular structure of related compounds, such as 1-(4-hexyloxy-3-hydroxyphenyl)ethanone, has been determined using crystallographic techniques, showing an orthorhombic crystal system. Such studies provide a foundation for understanding the molecular geometry, bonding, and potential intermolecular interactions of 1-(4-Isopropoxyphenyl)ethanone (Manzano et al., 2015).

Chemical Reactions and Properties

Compounds structurally related to 1-(4-Isopropoxyphenyl)ethanone, such as 1-[2-(2-hydroxyalkyl)phenyl]ethanone, have been explored as photoremovable protecting groups for carboxylic acids, showcasing their reactive nature and potential utility in synthetic chemistry (Atemnkeng, Louisiana, Yong, Vottero, & Banerjee, 2003).

Physical Properties Analysis

The physical properties of such compounds can be influenced by their crystal structure and phase behavior. For instance, the polymorphism and phase transition of 1-(4-hexyloxy-3-hydroxyphenyl)ethanone have been studied, providing insights into the stability and structural variations that could be relevant for 1-(4-Isopropoxyphenyl)ethanone under different conditions (Suarez, Manzano, Fantoni, Halac, Baggio, & Cukiernik, 2017).

Chemical Properties Analysis

The chemical behavior, such as reactivity and interaction with other molecules, can be inferred from studies on similar compounds. For example, the interaction of 1-(4-hexyloxy-3-hydroxyphenyl)ethanone with other molecules through hydrogen bonding and its influence on crystal packing provides a glimpse into the chemical properties that 1-(4-Isopropoxyphenyl)ethanone might exhibit (Manzano et al., 2015).

Scientific Research Applications

1-(4-Isopropoxyphenyl)ethanone, also known as IPPE, is a versatile compound used in various scientific fields . Here are some of its known applications:

  • Compound Synthesis

    • Application: IPPE serves as a crucial component in compound synthesis .
    • Method: While the exact mechanism of action remains elusive, it is believed to act as a catalyst in the synthesis of other compounds .
    • Results: The use of IPPE in compound synthesis can lead to the formation of a variety of new compounds .
  • Solvent

    • Application: IPPE can function as a solvent .
    • Method: It is thought to facilitate the dissolution of other compounds .
    • Results: The use of IPPE as a solvent can aid in various chemical reactions and processes .
  • Reagent in Organic Chemistry

    • Application: IPPE can act as a reagent in organic chemistry .
    • Method: In the realm of organic chemistry, 1-(4-Isopropoxyphenyl)ethanone is presumed to enable the formation of novel compounds .
    • Results: The use of IPPE as a reagent can lead to the synthesis of a variety of organic compounds .

Safety And Hazards

1-(4-Isopropoxyphenyl)ethanone may cause irritation to the eyes, skin, and respiratory system . It is recommended to use personal protective equipment, avoid breathing vapors, and avoid contact with skin and eyes when handling this compound .

Future Directions

Potential future directions for 1-(4-Isopropoxyphenyl)ethanone research could include further studying its mechanism of action and biochemical interactions. It could also be explored for its potential uses in various fields such as medicine, agriculture, and dyes .

properties

IUPAC Name

1-(4-propan-2-yloxyphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O2/c1-8(2)13-11-6-4-10(5-7-11)9(3)12/h4-8H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTKFPAFKJWBAFG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=C(C=C1)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30352701
Record name 1-(4-isopropoxyphenyl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30352701
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Isopropoxyphenyl)ethanone

CAS RN

4074-51-5
Record name 1-(4-isopropoxyphenyl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30352701
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-[4-(propan-2-yloxy)phenyl]ethan-1-one
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Synthesis routes and methods I

Procedure details

1-(4-Hydroxyphenyl)ethanone (15.0 g, 110 mmol) was dissolved in acetone (125 mL), added sequentially with potassium carbonate (30.4 g, 220 mmol) and 1-methylethyl iodide (16.5 mL, 165 mmol), and the mixture was stirred at 70° C. for 8 hours. The reaction solution was filtered, washed with acetone and concentrated in vacuo. The obtained residue was added water and ethyl acetate, extracted with ethyl acetate. The organic layer was washed with 1N aqueous solution of sodium hydroxide and brine, dried over anhydrous sodium sulfate, and concentrated in vacuo. 1-[4-(1-methylethoxy)phenyl]ethanone (18.2 g (yield 93%)) was obtained as a white crystal.
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
125 mL
Type
solvent
Reaction Step One
Quantity
30.4 g
Type
reactant
Reaction Step Two
Quantity
16.5 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

1-(4-Hydroxyphenyl)ethanone (15.0 g, 110 mmol) was dissolved in acetone (125 mL). The resultant mixture was sequentially added with potassium carbonate (30.4 g, 220 mmol) and 1-methylethyl iodide (16.5 mL, 165 mmol) and then stirred at 70° C. for 8 hours. The reaction solution was filtered, washed with acetone, and concentrated in vacuo. The obtained residue was added with water and ethyl acetate, and then extracted with ethyl acetate. The organic layer was washed with 1N aqueous solution of sodium hydroxide and brine, dried using anhydrous sodium sulfate, and concentrated in vacuo. 1-[4-(1-Methylethoxy)phenyl]ethanone (18.2 g, yield 93%) was obtained as a white crystal.
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
125 mL
Type
solvent
Reaction Step One
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
30.4 g
Type
reactant
Reaction Step Two
Quantity
16.5 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

Sodium hydride (1.32 g, 33 mmol, 60% suspension in mineral oil) was suspended in anhydrous DMF (20 mL). A solution of 4-hydroxy acetophenone (4.08 g, 30 mmol) in anhydrous DMF (20 mL) was added dropwise at room temperature. The reaction mixture was stirred at room temperature for 30 min. A solution of 2-bromopropane (4.61 g, 37.5 mmol) in anhydrous DMF (10 mL) was added slowly. The reaction mixture was stirred at room temperature overnight. Water (100 mL) was added. The mixture was extracted with ethyl acetate (2×100 mL). The organic layer was washed with water (3×50 mL) and brine (50 mL). Dried over anhydrous Na2SO4. Removal of solvent gave 1-(4-isopropoxy phenyl)ethanone as a pale yellow solid (3.52 g, 66%). To a stirred solution of 2-methoxy-5-pyrrolidin-1-ylmethyl nicotinic acid methyl ester (0.5 g, 2.0 mmol) and 1-(4-isopropoxy phenyl)ethanone in anhydrous DMF (10 mL), sodium hydride (96 mg, 2.4 mmol, 60% suspension in mineral oil) was added in small portions under nitrogen. The reaction mixture was stirred overnight at room temperature. Reaction mixture was stirred at 80° C. for 1 hours. Water (30 mL) was added. The mixture was extracted with chloroform (150 mL). The organic layer was washed with water (30 mL) and brine (30 mL). Dried over anhydrous Na2SO4. Removal of solvent gave brown solid (0.66 g) which was used in next step without further purification. The above solid (0.626 g, 1.58 mmol) and pyridine hydrochloride (1.18 g, 15.8 mmol) were mixed together and stirred at 190° C. for 20 min. Cooled to room temperature. Water (10 mL) was added, neutralized to pH ˜9. The mixture was extracted with chloroform (2×100 mL). The organic layer was washed with brine (50 mL) and dried (Na2SO4). Removal of the solvent gave 2-(4-isopropoxy phenyl)-6-pyrrolidin-1-ylmethyl pyrano[2,3-b]pyridine-one (0.237 g, 41%) as yellow solid. To a solution of the above compound in anhydrous CH2Cl2 (10 mL) was added 1.0 M solution of hydrogen chloride in ether dropwise. The reaction mixture was stirred for 10 min. The solvent was removed under reduced pressure. The residue was washed with hexane and ether. Purified by triturating with 10% methanol in ether to give 2-(4-isopropoxyphenyl)-6-(pyrrolidin-1-ylmethyl)-4H-pyrano[2,3-b]pyridin-4-one hydrochloride (0.20 g, 83%) as yellow solid. MS (ES) m/z: 264 (M); MP 261-263° C.
Quantity
1.32 g
Type
reactant
Reaction Step One
Quantity
4.08 g
Type
reactant
Reaction Step Two
Name
Quantity
20 mL
Type
solvent
Reaction Step Two
Quantity
4.61 g
Type
reactant
Reaction Step Three
Name
Quantity
10 mL
Type
solvent
Reaction Step Three
Name
Quantity
100 mL
Type
reactant
Reaction Step Four
Name
Quantity
20 mL
Type
solvent
Reaction Step Five

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